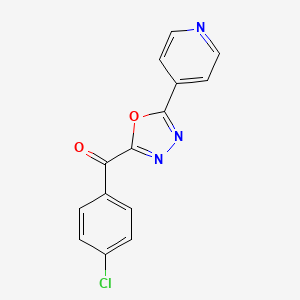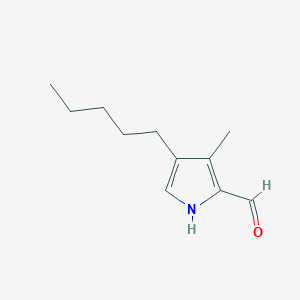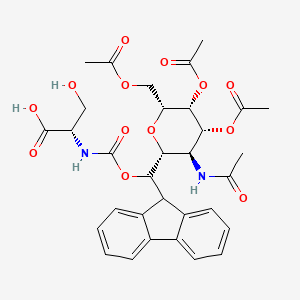
((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” is a complex organic molecule that features a combination of carbohydrate and amino acid moieties. This compound is notable for its intricate structure, which includes multiple acetoxy groups, a fluorenyl moiety, and an L-serine residue. Such compounds are often of interest in the fields of medicinal chemistry and biochemistry due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Functional Groups: The hydroxyl groups of the carbohydrate moiety are protected using acetyl groups to prevent unwanted side reactions.
Formation of the Glycosidic Bond: The carbohydrate moiety is linked to the fluorenyl moiety through a glycosidic bond formation, often using a glycosyl donor and an acceptor under acidic conditions.
Introduction of the Amino Acid: The L-serine residue is introduced through peptide coupling reactions, typically using coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Deprotection and Purification: The final compound is obtained by deprotecting the acetyl groups under mild conditions, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesizers, flow chemistry techniques, and large-scale chromatographic purification methods.
化学反应分析
Types of Reactions
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or Swern oxidation.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: PCC, Swern oxidation.
Reduction: NaBH4, LiAlH4.
Substitution: Nitration (HNO3/H2SO4), Halogenation (Br2/FeBr3).
Major Products
Hydrolysis: Free hydroxyl groups.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitrated or halogenated fluorenyl derivatives.
科学研究应用
The compound “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Chemical Biology: It can serve as a probe to investigate biological pathways and molecular targets.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl moiety can facilitate binding to hydrophobic pockets, while the carbohydrate and amino acid residues can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Acetylglucosamine: A simple carbohydrate derivative with similar acetyl and hydroxyl groups.
Fluorenylmethoxycarbonyl (Fmoc) Amino Acids: Compounds with a fluorenyl moiety and amino acid residues.
Acetylated Sugars: Carbohydrates with multiple acetyl groups.
Uniqueness
The uniqueness of “((((2R,3S,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)(9H-fluoren-9-yl)methoxy)carbonyl)-L-serine” lies in its combination of a carbohydrate moiety, a fluorenyl group, and an amino acid residue. This unique structure allows for diverse interactions and applications in various fields of research.
属性
分子式 |
C32H36N2O13 |
|---|---|
分子量 |
656.6 g/mol |
IUPAC 名称 |
(2S)-2-[[[(2R,3S,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-15(36)33-26-29(45-18(4)39)27(44-17(3)38)24(14-43-16(2)37)46-30(26)28(47-32(42)34-23(13-35)31(40)41)25-21-11-7-5-9-19(21)20-10-6-8-12-22(20)25/h5-12,23-30,35H,13-14H2,1-4H3,(H,33,36)(H,34,42)(H,40,41)/t23-,24+,26+,27-,28?,29+,30+/m0/s1 |
InChI 键 |
HYJACCKPNURXTO-KLEGULNCSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)N[C@@H](CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1C(C2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)NC(CO)C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


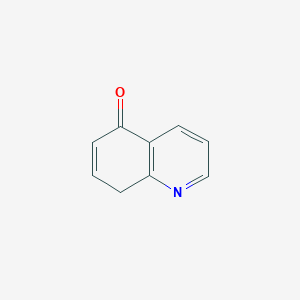

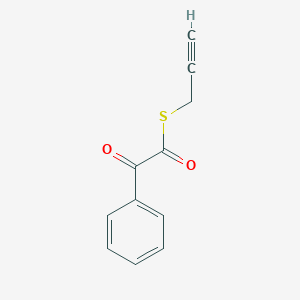

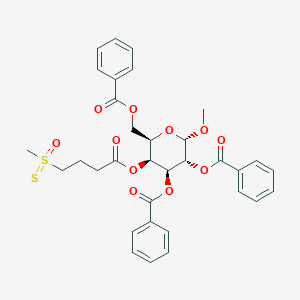
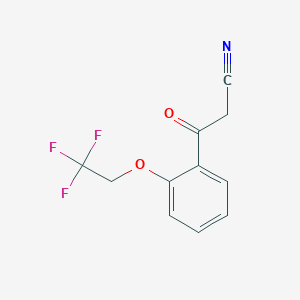
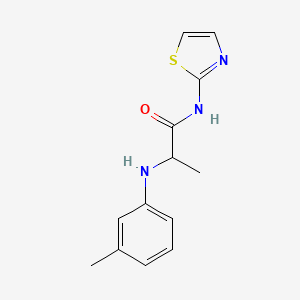
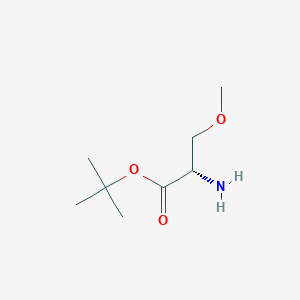
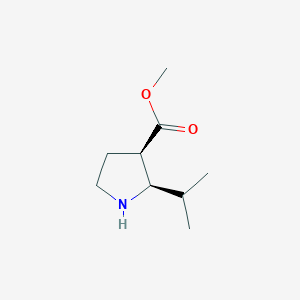
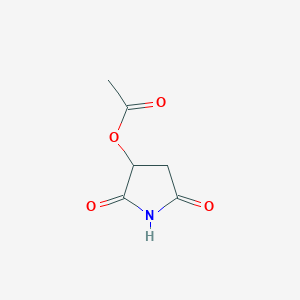
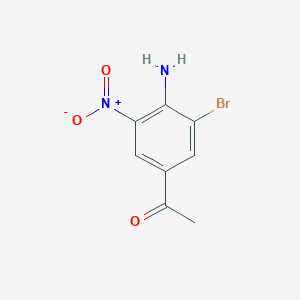
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
